p38 MAP Kinase Inhibitor
Overview
Description
p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors are a class of compounds that target the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. The p38 MAPK pathway is activated by stress stimuli, including cytokines, ultraviolet light, heat shock, and osmotic shock. Inhibiting this pathway has therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAPK inhibitors involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance binding affinity and specificity. Common synthetic routes include:
Formation of heterocyclic cores: Many p38 MAPK inhibitors contain heterocyclic cores such as pyridazines, pyrimidines, and quinolines. These cores are synthesized through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of functional groups such as halogens, hydroxyl, and amino groups to improve binding affinity. This step often involves nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Industrial Production Methods: Industrial production of p38 MAPK inhibitors involves scaling up the synthetic routes while ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to optimize production efficiency .
Types of Reactions:
Oxidation: p38 MAPK inhibitors can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.
Reduction: Reduction reactions can be used to modify functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of p38 MAPK inhibitors.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions are typically the desired p38 MAPK inhibitors with specific functional groups that enhance their biological activity .
Scientific Research Applications
p38 MAPK inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study the p38 MAPK pathway and its role in various chemical processes.
Biology: Employed to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and stress response.
Medicine: Potential therapeutic agents for treating inflammatory diseases (e.g., rheumatoid arthritis), neurodegenerative disorders (e.g., Alzheimer’s disease), and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 MAPK pathway
Mechanism of Action
p38 MAPK inhibitors exert their effects by binding to the active site of the p38 MAPK enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets and pathways involved include the inhibition of mitogen-activated protein kinase kinase (MKK) and the suppression of transcription factors such as nuclear factor-kappa B .
Comparison with Similar Compounds
SB203580: A well-known p38 MAPK inhibitor with a pyridinyl imidazole structure.
VX-702: A potent p38 MAPK inhibitor with a pyrimidine core.
BIRB 796: A highly selective p38 MAPK inhibitor with a diaryl urea structure.
Comparison: p38 MAPK inhibitors are unique in their ability to selectively target the p38 MAPK pathway, which is crucial for inflammatory and stress responses. Compared to other kinase inhibitors, p38 MAPK inhibitors have shown promise in treating a wide range of diseases due to their specificity and potency. challenges such as toxicity and lack of efficacy in clinical trials have limited their widespread use .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFBYHUKZSRPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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